Farobin A
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Overview
Description
Farobin A is a natural compound known for its antibacterial, antioxidant, and anti-inflammatory activities. It is effective against Streptococcus mutans and Streptococcus sobrinus, and it shows anti-inflammatory activity on cytokines IL-6 and TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farobin A is typically isolated from natural sources, particularly from plants like Zea mays. The synthetic routes for this compound involve extraction and purification processes that utilize solvents such as methanol and ethanol. The compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials followed by purification. The process includes steps like solvent extraction, filtration, and chromatographic separation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Farobin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Farobin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying natural product synthesis and reactions.
Biology: Investigated for its antibacterial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
Farobin A exerts its effects through multiple mechanisms:
Antibacterial Activity: Inhibits the growth of bacteria by targeting bacterial cell walls and interfering with essential bacterial enzymes.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α by modulating signaling pathways involved in inflammation
Comparison with Similar Compounds
Farobin A is unique compared to other similar compounds due to its specific combination of antibacterial, antioxidant, and anti-inflammatory properties. Similar compounds include:
Farobin B: Another flavonoid with similar antibacterial and antioxidant activities.
Tricin-5-O-glucopyranoside: Known for its antioxidant properties.
Luteolin-6-C-glucopyranoside (Homoorientin): Exhibits strong antioxidant activity.
This compound stands out due to its balanced and potent activities across multiple biological functions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H30O14 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1 |
InChI Key |
UKNXXFWLEJRJCY-NCJQNZQYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
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